molecular formula C11H15ClFN B13048833 (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hcl

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hcl

Cat. No.: B13048833
M. Wt: 215.69 g/mol
InChI Key: GOGWAFLJIMUBQJ-MERQFXBCSA-N
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Description

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a 5-fluoro-2-methylphenyl substituent at the 2-position of the pyrrolidine ring. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(2S)-2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m0./s1

InChI Key

GOGWAFLJIMUBQJ-MERQFXBCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H]2CCCN2.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Method Based on Organolithium and Titanium-Mediated Cyclization (Patent CN104672121A)

This method, although described for 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride, can be adapted for the 5-fluoro-2-methylphenyl analog:

Step Description Reagents/Conditions Outcome
(a) Formation of oxime intermediate React starting ketone with N,O-dimethyl hydroxylamine hydrochloride in organic solvent with alkali at 20–50 °C Oxime compound
(b) Lithiation and addition React 1,4-difluorobenzene with n-butyllithium at -70 to -50 °C, add oxime intermediate Addition product
(c) Cyclization React addition product with compound (7) and Ti(OEt)4 under reflux Pyrrolidine ring formation
(d) Reduction Sodium borohydride reduction at -50 to -30 °C Reduced intermediate
(e) Alkali treatment Use sodium hexamethyldisilazide or LHMDS at -60 to -30 °C Deprotonation/preparation for salt formation
(f) Salt formation React with hydrogen chloride in organic solvent Pyrrolidine hydrochloride salt

Advantages:

  • High yield
  • Cost-effective
  • Safe and scalable

Notes:

  • Temperature control is critical for lithiation and reduction steps.
  • Titanium tetraethoxide acts as a Lewis acid catalyst for cyclization.

Method Using Pyrrolidone and Grignard Reagent (Patent CN110981779B)

This method synthesizes R-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity and can be tailored for the 5-fluoro-2-methylphenyl derivative:

Step Description Reagents/Conditions Outcome
1 Formation of tert-butyl pyrrolidone formate React pyrrolidone with di-tert-butyl carbonate in polar/non-polar solvent with base (e.g., triethylamine) at -20 to 40 °C for 1–10 h Protected pyrrolidone intermediate
2 Grignard addition Add tert-butyl pyrrolidone formate to Grignard reagent of 5-fluoro-2-methylbromobenzene (analogous to 2,5-difluorobromobenzene) in organic solvent at -30 to 50 °C for 3–12 h 2-(5-fluoro-2-methylphenyl)-2-hydroxypyrrole-1-tert-butyl formate
3 Acid-catalyzed dehydration and deprotection Treat intermediate with acid (e.g., HCl, TFA) at 0–100 °C for 1–10 h 5-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-pyrrole
4 Enantioselective reduction Reduce with chiral acid (e.g., D-mandelic acid) and ammonia borane complex at 20–80 °C for 8–48 h (S)-2-(5-fluoro-2-methylphenyl)pyrrolidine

Key Parameters:

Parameter Range/Options
Solvents (Step 1) Acetonitrile, THF, DMF, benzene, toluene, dichloromethane
Bases (Step 1) Triethylamine, DIPEA, sodium carbonate, potassium carbonate
Grignard reagents (Step 2) Methylmagnesium chloride, ethylmagnesium chloride
Acids (Step 3) Concentrated HCl, trifluoroacetic acid, p-toluenesulfonic acid
Chiral acids (Step 4) D-mandelic acid, D-tartaric acid, D-malic acid, R-chiral phosphonic acids

Advantages:

  • Mild conditions
  • Simple operation
  • High enantioselectivity and purity
  • Suitable for industrial scale

Additional Notes on Enantioselectivity and Purification

  • The use of chiral acids in the reduction step is crucial to obtain the (S)-enantiomer with high optical purity.
  • Post-reaction pH adjustment and multiple organic solvent extractions improve yield and purity.
  • Formation of hydrochloride salt stabilizes the product and facilitates isolation.

Comparative Summary Table of Preparation Methods

Feature Organolithium/Ti-Mediated Method Pyrrolidone/Grignard/Chiral Reduction Method
Starting materials Ketone derivatives, difluorobenzene Pyrrolidone, di-tert-butyl carbonate, fluorobromoarene
Key reagents n-Butyllithium, Ti(OEt)4, NaBH4 Grignard reagent, acid catalysts, chiral acid, ammonia borane
Reaction conditions Low temperature (-70 to -30 °C), reflux Mild temperature (-30 to 80 °C), acid catalysis
Enantioselectivity Achieved via chiral reduction High enantioselectivity via chiral acid complex
Yield and cost High yield, cost-effective Simple, efficient, low cost
Scalability Good for industrial scale Suitable for industrial scale
Safety considerations Requires strict temperature control Mild conditions, safer reagents

Research Findings and Practical Considerations

  • Both methods have been patented and demonstrate practical industrial viability.
  • The Grignard/chiral reduction approach is favored for its operational simplicity and mild reaction conditions.
  • The organolithium method requires careful handling at low temperatures but offers robust yields.
  • Enantiomeric purity is critical for pharmaceutical applications and is effectively controlled by chiral acid-mediated reduction.
  • Solvent choice impacts reaction efficiency and product isolation; polar aprotic solvents are commonly used in early steps, while ethers and chlorinated solvents are preferred for extraction and reduction.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the chiral center play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl

The R-enantiomer (CAS 1381929-21-0) shares identical molecular formula (C₁₁H₁₃FClN) and substituents with the target compound but differs in stereochemistry at the pyrrolidine’s 2-position. Enantiomers often exhibit divergent biological activities due to chiral recognition in biological systems. For example, the S-configuration may enhance binding to specific receptors, while the R-form could show reduced efficacy or off-target effects .

Fluorophenyl Derivatives

  • (S)-2-(4-Fluorophenyl)pyrrolidine HCl (CAS 1073556-40-7): This analog lacks the methyl group and places fluorine at the para position of the phenyl ring. The para-fluoro substitution may alter electronic effects compared to the target’s meta-fluoro group .
  • (S)-2-(3-Fluorophenyl)pyrrolidine (CAS 920274-04-0) : The meta-fluoro substituent here mirrors the target’s fluorine position, but the lack of a methyl group and hydrochloride salt affects polarity and bioavailability .

Chloro-Fluoro Hybrid Analog

  • (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl (CAS 1443538-48-4) : This compound introduces a chlorine atom at the ortho position alongside fluorine. The additional chlorine increases molar mass (236.11 g/mol vs. ~213.68 g/mol for the target) and enhances electronegativity, which may improve binding to electron-deficient targets but reduce metabolic stability .

Methyl-Substituted Pyrrolidines

  • (2R)-2-Methylpyrrolidine HCl (CAS 135324-85-5) : A simpler analog lacking the aromatic ring. The absence of the fluorophenyl group limits π-π stacking interactions, reducing affinity for aromatic-rich binding pockets. This compound serves as a baseline for studying the impact of aromatic substituents .

Structural and Functional Data Table

Compound Name CAS Number Substituents Molecular Formula Molar Mass (g/mol) Key Properties
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl Not specified 5-fluoro-2-methylphenyl C₁₁H₁₃FClN 213.68 (est.) High lipophilicity; chiral S-configuration
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl 1381929-21-0 5-fluoro-2-methylphenyl C₁₁H₁₃FClN 213.68 Enantiomer; distinct bioactivity
(S)-2-(4-Fluorophenyl)pyrrolidine HCl 1073556-40-7 4-fluorophenyl C₁₀H₁₁FClN 199.66 Reduced steric hindrance
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl 1443538-48-4 2-chloro-5-fluorophenyl C₁₀H₁₂Cl₂FN 236.11 Enhanced electronegativity
(2R)-2-Methylpyrrolidine HCl 135324-85-5 Methyl C₅H₁₂ClN 121.61 Simplified structure; no aromatic ring

Research Findings and Implications

Structural Insights

X-ray crystallography studies on related pyrrolidinium salts (e.g., perchlorates and trifluoroacetates) reveal that substituents influence hydrogen-bond networks and crystal packing. For instance, the methyl group in the target compound may stabilize hydrophobic interactions in the solid state, while fluorine participates in weak hydrogen bonds .

Pharmacological Considerations

  • Stereochemical Impact : The S-configuration is critical for binding to chiral targets, such as G-protein-coupled receptors (GPCRs), where enantiopurity can dictate agonist vs. antagonist activity .

Biological Activity

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl is characterized by:

  • A pyrrolidine ring which is a five-membered nitrogen-containing heterocycle.
  • A 5-fluoro-2-methylphenyl group , where the fluorine atom enhances stability and biological activity due to its electronegativity, while the methyl group influences steric effects and reactivity.

Synthesis Methods

The synthesis of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride typically involves several key reactions, including:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the 5-fluoro-2-methylphenyl group via electrophilic substitution methods.

The biological activity of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl is largely attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing their activity.
  • Enzyme Interaction : It can modulate enzyme functions through binding, which may lead to therapeutic effects in conditions such as neurological disorders .

Biological Activity

Research indicates that (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine exhibits potential biological activities, particularly as a ligand in biochemical assays. Its interaction with specific molecular targets can modulate enzyme activity or receptor functions, making it a candidate for further investigation in medicinal chemistry.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the growth inhibitory effects of pyrrolidine derivatives on L1210 mouse leukemia cells found that compounds with similar structural motifs exhibited potent inhibition of cell proliferation . The IC50 values were in the nanomolar range, suggesting high efficacy.
  • Binding Affinity Studies : Research focusing on the binding affinity of pyrrolidine derivatives to specific receptors indicates that the presence of fluorine and methyl groups can enhance binding efficiency, leading to improved pharmacological profiles .
  • Pharmacodynamics : Investigations into the pharmacodynamics of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine have highlighted its potential as a therapeutic agent in treating neurological disorders, emphasizing the need for further studies to elucidate its mechanisms of action and therapeutic applications.

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityMIC Values
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HClStructurePotential receptor modulatorN/A
6-(piperidin-2-yl)DAPGStructureAntibacterial2 µg/mL
SophoridineStructureAntibacterial & antifungal0.02 - 0.04 M

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